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Compound of Interest

Compound Name: Quizalofop

Cat. No.: B1680410

An In-depth Technical Guide to the Discovery and Synthesis of Quizalofop-p-ethyl

Discovery and Development

Quizalofop-p-ethyl, a prominent member of the aryloxyphenoxypropionate ("fop") class of
herbicides, was discovered and developed by Nissan Chemical Corporation.[1][2] The journey
of this compound began in 1975 with a team of scientists at Nissan Chemical, including the
young researcher Dr. Koichi Suzuki, who were dedicated to creating a globally significant
agrochemical.[1]

The research focused on heterocyclicoxy phenoxy propanoic acid derivatives, which were
known to possess selective herbicidal properties.[3] This exploration led to the synthesis of
qguinoxalinyloxy phenoxy propanoic acid derivatives, which demonstrated excellent activity
against grass weeds.[3] The team's work identified that the propionic acid moiety contains a
chiral center, and the R-enantiomer is the biologically active isomer.[4] This active isomer was
named Quizalofop-p-ethyl (also referred to as D(+) NC302 or DPX-Y6202), distinguishing it
from the racemic mixture, quizalofop-ethyl.[5][6]

Extensive testing revealed its high efficacy against troublesome grass weeds, such as
Johnson's Grass in the southern United States, with remarkable safety for broadleaf crops.[1]
[7] This high selectivity and effectiveness led to its commercialization under brand names like
Targa, Assure Il, and Pilot Ultra, establishing it as a vital tool for post-emergence weed control
in crops such as soybeans, cotton, sugar beets, and rapeseed.[1][5][7]
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Mechanism of Action

Quizalofop-p-ethyl is a selective, systemic herbicide that functions as a potent inhibitor of the
enzyme Acetyl-CoA Carboxylase (ACCase).[5][7][8] This enzyme is critical for the biosynthesis
of fatty acids, which are essential components of cell membranes and for energy storage in
plants.

The herbicidal action unfolds in several steps:

» Absorption and Translocation: The herbicide is applied post-emergence and is rapidly
absorbed through the foliage of grass weeds.[7][9] Being systemic, it is then translocated
throughout the plant via both the xylem and phloem to the meristematic tissues—the primary
sites of growth, such as shoots and roots.[7][10]

o Metabolic Activation: Within the plant, the proherbicide Quizalofop-p-ethyl is hydrolyzed to
its biologically active acid form, Quizalofop-P.[4]

o ACCase Inhibition: Quizalofop-P specifically binds to and inhibits the ACCase enzyme found
in grass species (gramineous plants).[4]

» Disruption of Lipid Synthesis: The inhibition of ACCase halts fatty acid production, leading to
a cessation of cell membrane formation and lipid-based energy storage.[7][10]

o Plant Death: This disruption of a fundamental metabolic pathway causes the weed to stop
growing. Visible symptoms, such as chlorosis (yellowing) and necrosis (tissue death) at the
growing points, appear within a few days to a week, with complete plant death occurring
within one to three weeks.[7][8]

The selectivity of Quizalofop-p-ethyl arises because the ACCase enzyme in broadleaf
(dicotyledonous) crops has a different structure that is not affected by the herbicide, allowing
these crops to remain unharmed.[4]
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Figure 1. Mechanism of Action of Quizalofop-p-ethyl in Grass Weeds.

Chemical Synthesis Pathways

The industrial synthesis of Quizalofop-p-ethyl focuses on producing the desired (R)-
enantiomer with high purity. Several synthetic routes have been developed, with a common
strategy involving the coupling of a quinoxaline moiety with a chiral phenoxypropionate side
chain.

A widely adopted commercial pathway involves two main steps: the formation of the phenoxy-
guinoxaline core followed by etherification with a chiral propionate derivative.

Pathway 1: Common Industrial Synthesis

o Step 1: Synthesis of 4-(6-chloroquinoxalin-2-yloxy)phenol. This key intermediate is formed
via a nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and
hydroquinone in the presence of a base like potassium carbonate.[5][11]

o Step 2: Chiral Etherification. The intermediate phenol is then reacted with an ethyl lactate
derivative possessing the (S)-configuration, such as ethyl (S)-2-bromopropionate or ethyl
S(-)-p-toluenesulfonyl lactate, to form the final product.[2][5] The reaction proceeds via an
SN2 mechanism, which inverts the stereocenter, resulting in the desired (R)-configuration of
Quizalofop-p-ethyl.
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Figure 2. A common industrial synthesis pathway for Quizalofop-p-ethyl.
Alternative Synthesis Pathways:

e Route via (R)-2-(4-hydroxyphenoxy)propionic acid: This method starts with a chiral building
block, (R)-2-(4-hydroxyphenoxy)propionic acid. This intermediate is reacted with 2,6-
dichloroquinoxaline in a solvent like N,N-dimethylformamide (DMF) with potassium
carbonate to yield Quizalofop-p acid, which is then esterified to the final product.[12]

o Route from D-Lactic Acid: Another approach begins with D-lactic acid, which has the correct
initial stereochemistry. The acid is first esterified and then its hydroxyl group is converted to a
leaving group (e.g., a halide). This intermediate is then coupled with 4-(6-chloroquinoxalin-2-
yloxy)phenol to form the final ester directly.[13]

Quantitative Data
Table 1: Physical and Chemical Properties
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Property Value Reference
ethyl (2R)-2-[4-(6-

IUPAC Name chloroquinoxalin-2- [14]
yl)oxyphenoxy]propanoate

Chemical Formula C19H17CIN204 [14]

Molar Mass 372.8 g/mol [14]
White powder / Faint yellow

Appearance , _ [8][13]
crystallized solid

XLogP3 4.3 [14]

CAS Number 100646-51-3 [5]

Test Species Value Reference

Acute Oral LDso 1182 - 1670 mg/kg [8]

Acute Inhalation LCso

5.8 mg/L 8
(an) g [8]
Aquatic Toxicity LCso .
Rainbow Trout 10.7 mg/L [8]
(96h)
Avian Toxicity Birds Non-toxic [8]
Bee Toxicity Bees Non-toxic [8]
] o ] Not shown to cause
Carcinogenicity Animal tests [8]

cancer

Table 3: Herhicidal Efficacy (Field Trials)

Target Weed Type Application Rate (a.i./ha) Reference

Annual Grasses 0.05-0.15kg [3]

Perennial Grasses 0.11 - 0.22 kg [3]
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Experimental Protocols
Protocol 1: Synthesis of 4-(6-chloroquinoxalin-2-
yloxy)phenol

This protocol is adapted from established industrial synthesis routes.[5][11]

Materials:

2,6-dichloroquinoxaline

e Hydroquinone

o Potassium carbonate (K2COs), anhydrous

e N,N-dimethylformamide (DMF) or similar polar aprotic solvent
o Deionized water

» Hydrochloric acid (HCI), concentrated

Procedure:

To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add
hydroquinone (1.1 equivalents) and the solvent (e.g., DMF).

e Begin stirring and add anhydrous potassium carbonate (1.5 equivalents).
e Add 2,6-dichloroquinoxaline (1.0 equivalent) to the slurry.

e Heat the reaction mixture to 140-150°C and maintain for 6-8 hours, monitoring the reaction
progress by TLC or HPLC.

e Once the reaction is complete, cool the mixture to room temperature.
o Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

» Acidify the aqueous solution to a pH of 4-5 using concentrated HCI to ensure complete
precipitation.
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« Filter the resulting solid using a Buchner funnel.
e Wash the solid cake with deionized water until the filtrate is neutral.

e Dry the solid under vacuum at 60-70°C to yield the 4-(6-chloroquinoxalin-2-yloxy)phenol
intermediate.

Protocol 2: Synthesis of Quizalofop-p-ethyl from 4-(6-
chloroquinoxalin-2-yloxy)phenol

This protocol is based on the chiral etherification step.[2]
Materials:

¢ 4-(6-chloroquinoxalin-2-yloxy)phenol (1.0 equivalent)

o Ethyl S(-)-p-toluenesulfonyl lactate (1.1 equivalents)

o Potassium carbonate (K2COs), anhydrous (1.5 equivalents)
» Toluene or other suitable solvent

» Deionized water

 Brine solution

Procedure:

Charge a reaction flask with toluene, 4-(6-chloroquinoxalin-2-yloxy)phenol, ethyl S(-)-p-
toluenesulfonyl lactate, and anhydrous potassium carbonate.

Heat the mixture to reflux (approximately 110°C for toluene) and stir vigorously.

Maintain the reflux for 3-6 hours. Monitor the disappearance of the starting phenol by HPLC.

After the reaction is complete, cool the mixture to 50-60°C.

Add water to the reaction mixture and stir to dissolve the inorganic salts.
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Transfer the mixture to a separatory funnel and allow the layers to separate.

Collect the organic (toluene) layer. Wash it sequentially with a dilute NaOH solution, water,
and finally a brine solution.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude
Quizalofop-p-ethyl.

The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water) to achieve high chemical and optical purity (>98%).[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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